3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride

Catalog No.
S14002055
CAS No.
M.F
C8H11ClO3S2
M. Wt
254.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chlorid...

Product Name

3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride

IUPAC Name

3-(thiophen-2-ylmethoxy)propane-1-sulfonyl chloride

Molecular Formula

C8H11ClO3S2

Molecular Weight

254.8 g/mol

InChI

InChI=1S/C8H11ClO3S2/c9-14(10,11)6-2-4-12-7-8-3-1-5-13-8/h1,3,5H,2,4,6-7H2

InChI Key

KTESBBGOFXFXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COCCCS(=O)(=O)Cl

3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride is an organic compound characterized by its unique structural features, which include a thiophene ring, a methoxy group, and a sulfonyl chloride functional group. Its molecular formula is C9H11ClO2SC_9H_{11}ClO_2S, and it has a molecular weight of approximately 218.7 g/mol. The presence of the thiophene moiety in this compound contributes to its potential biological activity and reactivity in various chemical transformations.

, including:

  • Nucleophilic Substitution: The sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, esters, or thioethers.
  • Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, which can modify the aromatic system.
  • Hydrolysis: In the presence of water or alcohols, the sulfonyl chloride can be hydrolyzed to form the corresponding sulfonic acid or sulfonate esters.

Common reagents used in these reactions include bases such as triethylamine for neutralization and various nucleophiles depending on the desired product.

The biological activity of 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride is largely attributed to the thiophene moiety. Compounds containing thiophene rings have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Interaction studies suggest that this compound may effectively modify biomolecules, which could lead to new therapeutic agents or chemical probes for drug development.

The synthesis of 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride typically involves several steps:

  • Formation of Thiophenes: Starting materials may include thiophene derivatives that can be synthesized through various methods such as cyclization reactions.
  • Reaction with Alcohols: The thiophene derivative is reacted with an appropriate alcohol (e.g., methanol) to form the corresponding ether.
  • Sulfonylation: The resulting ether is treated with thionyl chloride or another chlorosulfonic acid to introduce the sulfonyl chloride group.

The entire process may require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride has potential applications across various fields:

  • Pharmaceuticals: Its ability to modify biomolecules positions it as a candidate for drug development.
  • Chemical Probes: The compound can be used in research to study biological interactions due to its reactivity.
  • Materials Science: It may serve as a precursor for synthesizing novel materials with specific properties.

Interaction studies involving 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. Preliminary findings indicate that its sulfonyl chloride group can effectively engage in reactions that modify biomolecules. This property is crucial for understanding how this compound can be utilized in drug design and development.

Several compounds share structural similarities with 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
3-(Oxolan-3-yl)propane-1-sulfonyl chlorideContains an oxolane ring instead of thiopheneFocused on different solubility and reactivity profiles
4-(Thiophen-2-yl)butane-1-sulfonyl chlorideLonger carbon chain with similar sulfonyl functionalityMay exhibit different solubility and reactivity profiles
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chlorideContains an ethoxy group instead of methoxyDifferent ether functionality influences reactivity

The uniqueness of 3-(Thiophen-2-ylmethoxy)propane-1-sulfonyl chloride lies in its specific combination of functional groups, particularly the thiophene ring, which may provide distinct biological activities and chemical reactivities compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

253.9838142 g/mol

Monoisotopic Mass

253.9838142 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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